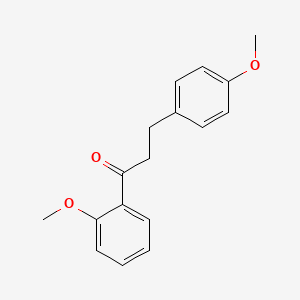

2'-Methoxy-3-(4-methoxyphenyl)propiophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 2'-Methoxy-3-(4-methoxyphenyl)propiophenone is a chemical entity that can be associated with various synthetic and medicinal chemistry applications. While the provided papers do not directly discuss this compound, they do provide insights into related methoxyphenyl compounds and their synthesis, structural analysis, and potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of related methoxyphenyl compounds involves multi-step reactions, including oxidation, Diels-Alder reactions, olefination, and Cope rearrangement, as described in the synthesis of polyfunctionalized cis-decalins . Another method involves Pd-catalyzed reactions, regioselective addition, and alkaline hydrolysis for the synthesis of 2-(6-methoxy-2-naphthyl)propenoic acid . Photochemical synthesis is also employed for the generation of methoxybenzophenone derivatives . These methods highlight the versatility in synthetic approaches that could be adapted for the synthesis of 2'-Methoxy-3-(4-methoxyphenyl)propiophenone.

Molecular Structure Analysis

X-ray crystallography and NMR spectroscopy are common techniques used for structural elucidation. For instance, the structure of 1-(4-Methoxyphenyl)-3-phenoxy-4-methylthio-4-methoxyimino-2-azetidinones was investigated using X-ray diffraction, revealing its crystalline structure in a monoclinic system . Density functional theory (DFT) is another powerful tool used to examine structural parameters, as seen in the study of 1-phenyl-3(4-methoxyphenyl)-2-propenone .

Chemical Reactions Analysis

The reactivity of methoxyphenyl compounds can be diverse. Schiff base formation from vanillin and aniline derivatives is one such reaction, leading to compounds with potential antioxidant activity . Arylseleno derivatives of 1,3-dithianes have been synthesized, indicating the possibility of incorporating selenium into the methoxyphenyl framework . These reactions demonstrate the chemical versatility of methoxyphenyl compounds.

Physical and Chemical Properties Analysis

Physical properties such as melting points and solubility are crucial for the characterization of methoxyphenyl compounds. For example, a Schiff base compound derived from methoxyphenyl showed a melting point range of 128-130°C and solubility characteristics . Spectroscopic techniques like FTIR, GC-MS, and NMR are employed to characterize these compounds and determine their antioxidant activities . Quantum chemical calculations provide insights into electronic properties, such as bandgap energies and electrophilic site strengths .

Aplicaciones Científicas De Investigación

Structural and Spectral Properties

2'-Methoxy-3-(4-methoxyphenyl)propiophenone compounds have been studied for their structural, spectral, and electronic properties using density functional theory. Their applications in molecular docking studies have shown potential as protease kinase inhibitors, especially in the context of breast cancer and anti-malarial receptors. The research highlights the importance of understanding the structural parameters, topological properties, and non-covalent interaction analysis in different solutions. Moreover, the study explores the electrophilic site strength, hyperconjugative interactions, and drug likeness properties of these compounds (R. H. et al., 2021).

Synthesis Processes

Significant research has been conducted on the synthesis processes of compounds related to 2'-Methoxy-3-(4-methoxyphenyl)propiophenone. One study outlines the synthesis of 4-(P methoxyphenyl)-7-methoxy-1-hydroxy-3-naphthalenecarbonylic acid, a pharmaceutical intermediate, from anisole and anisole acid. The process involves multiple steps, including Friedal Crafts reaction and hydrolysis under catalytic conditions, yielding a high purity product (Yu Ma, 2000).

Chemical and Spectroscopic Studies

Chemical and spectroscopic studies have been conducted on various derivatives of 2'-Methoxy-3-(4-methoxyphenyl)propiophenone. These studies include the synthesis, reaction mechanisms, and structural elucidation of different compounds, highlighting their potential applications in medicinal chemistry and materials science (E. V. Pimenova et al., 2003).

Safety and Hazards

The safety data sheet for a similar compound, propiophenone, indicates that it is a combustible liquid and causes serious eye irritation . Precautionary measures include avoiding heat/sparks/open flames/hot surfaces, wearing protective gloves/clothing/eye/face protection, and handling under inert gas .

Mecanismo De Acción

Target of Action

It is known that similar compounds often interact with enzymes and receptors involved in inflammatory responses .

Mode of Action

It has been observed that similar compounds can inhibit the production of inflammatory mediators such as nitric oxide (no) and hydrogen peroxide (h2o2) when cells are treated with lipopolysaccharides (lps) and tumor necrosis factor-alpha (tnf-α) .

Biochemical Pathways

It is known that similar compounds can affect the expression of inducible nitric oxide synthase (inos), cyclooxygenase-2 (cox-2), and nuclear factor kappa-b (nf-κb) in the context of inflammation .

Result of Action

It has been observed that similar compounds can inhibit the production of inflammatory mediators such as no and h2o2 .

Propiedades

IUPAC Name |

1-(2-methoxyphenyl)-3-(4-methoxyphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O3/c1-19-14-10-7-13(8-11-14)9-12-16(18)15-5-3-4-6-17(15)20-2/h3-8,10-11H,9,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXGGFILJMZTZTN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30644259 |

Source

|

| Record name | 1-(2-Methoxyphenyl)-3-(4-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898775-52-5 |

Source

|

| Record name | 1-(2-Methoxyphenyl)-3-(4-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.